molecular formula C6H5N5 B186250 1H-Pyrazole-3-acetonitrile, 5-amino-4-cyano- CAS No. 54711-21-6

1H-Pyrazole-3-acetonitrile, 5-amino-4-cyano-

Cat. No. B186250
CAS RN: 54711-21-6
M. Wt: 147.14 g/mol
InChI Key: GSXISOIYTHIBLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .


Molecular Structure Analysis

The molecular formula of “1H-Pyrazole-3-acetonitrile, 5-amino-4-cyano-” is C12H9N5 . It has a molar mass of 223.23 g/mol . The pyrazole ring system is known for its ability to form stable coordination complexes with various metal ions.


Chemical Reactions Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrazole-3-acetonitrile, 5-amino-4-cyano-” include a density of 1.2950 (rough estimate), a melting point of 164-165°C, a boiling point of 354.52°C (rough estimate), a flashing point of 248.2°C, and a refractive index of 1.6610 (estimate) .

Scientific Research Applications

  • Scientific Field: Organic Chemistry and Material Science

    • Pyrazole-containing compounds, including “1H-Pyrazole-3-acetonitrile, 5-amino-4-cyano-”, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
    • They are used in the development of new materials with diverse functionalities, including photoluminescent materials and coordination polymers.
  • Scientific Field: Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
  • Scientific Field: Synthesis of New Heterocycles

    • In 2020, Peytam et al. reported synthesizing a new series of imidazo[1,2-b]pyrazole derivatives . These products were prepared via a three-component reaction between arylaldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isonitrile .
  • Scientific Field: Photophysical Properties

    • Pyrazole-containing compounds, including “1H-Pyrazole-3-acetonitrile, 5-amino-4-cyano-”, have valuable synthetical, biological, and photophysical properties .
    • They are used in the development of new materials with diverse functionalities, including photoluminescent materials.
  • Scientific Field: α-Glucosidase Inhibitory Activity

    • In 2020, Peytam et al. reported synthesizing a new series of imidazo[1,2-b]pyrazole derivatives . These products were prepared via a three-component reaction between arylaldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isonitrile . These derivatives were tested in vitro to evaluate their α-glucosidase inhibitory activity .
  • Scientific Field: Synthesis of New Heterocycles

    • Hanam A et al. made an effort to produce new heterocycles . 2-Cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .

properties

IUPAC Name

3-amino-5-(cyanomethyl)-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-2-1-5-4(3-8)6(9)11-10-5/h1H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXISOIYTHIBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=C(C(=NN1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203180
Record name 4-Pyrazolecarbonitrile, 5-amino-3-cyanomethyl-
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Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-3-acetonitrile, 5-amino-4-cyano-

CAS RN

54711-21-6
Record name 5-Amino-4-cyano-1H-pyrazole-3-acetonitrile
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Record name 3-Amino-4-cyano-5-cyanomethylpyrazole
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Record name 54711-21-6
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Record name 4-Pyrazolecarbonitrile, 5-amino-3-cyanomethyl-
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Record name 5-amino-4-cyano-1H-pyrazole-3-acetonitrile
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Record name 3-AMINO-4-CYANO-5-CYANOMETHYLPYRAZOLE
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